molecular formula C6H12KO24S6 B1612648 CID 16219522 CAS No. 28434-25-5

CID 16219522

Cat. No.: B1612648
CAS No.: 28434-25-5
M. Wt: 699.6 g/mol
InChI Key: ZAOUDNHHZSMXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16219522 is a useful research compound. Its molecular formula is C6H12KO24S6 and its molecular weight is 699.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

28434-25-5

Molecular Formula

C6H12KO24S6

Molecular Weight

699.6 g/mol

InChI

InChI=1S/C6H12O24S6.K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24);

InChI Key

ZAOUDNHHZSMXRN-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K]

Canonical SMILES

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K]

Origin of Product

United States

Chemical Reactions Analysis

Analysis of CID 16219522 in Provided Sources

  • Search Results , : These entries detail compounds CID 16219622 (2'-O-Monobutyryladenosine-3',5'-cyclic Monophosphate Sodium Salt) and CID 16219502 (Indole-3-acetaldehyde-sodium bisulfite addition compound), but neither discusses this compound.

  • Other Sources : The remaining search results focus on unrelated compounds (e.g., N-(4-Nitrophenyl)piperidin-4-amine in, MRGPRX2 agonists in , and multicomponent reactions in ).

Chemical Reactions of Related Compounds

While this compound is not covered, the search results provide detailed reaction data for structurally similar compounds:

N-(4-Nitrophenyl)piperidin-4-amine (CID 401565-90-0)

Reaction TypeReagents/ConditionsProducts Formed
Reduction H₂, Pd/C catalyst4-Aminophenylpiperidine
Nucleophilic Substitution NaH or strong basesSubstituted phenylpiperidines
Oxidation NaClO₂, CO₂Piperidin-4-one derivatives

2'-O-Monobutyryladenosine-3',5'-cyclic Monophosphate Sodium Salt (CID 16219622)

  • Key Functional Groups : Cyclic phosphate, butyryl ester.

  • Potential Reactivity :

    • Hydrolysis of the ester group under acidic/basic conditions.

    • Enzymatic cleavage of the cyclic phosphate moiety (common in nucleotide analogs).

Methodologies for Studying Chemical Reactions

The search results highlight advanced techniques for reaction analysis, which could theoretically apply to this compound if data were available:

  • Yield Fingerprints : Clustering reaction outcomes to infer mechanisms (e.g., elimination vs. substitution pathways) .

  • Multicomponent Reactions (MCRs) : Efficient synthesis of complex molecules (e.g., ROCK inhibitors in , anticancer agents in ).

Data Gaps and Limitations

  • No experimental data (e.g., NMR, mass spectrometry, or kinetic studies) exists for this compound in the provided sources.

  • Industrial or pharmacological applications of this compound are not documented.

Recommendations for Future Research

  • Reactivity Profiling : Investigate ester hydrolysis, redox behavior, or nucleophilic substitution using analogs like CID 16219622 as a template.

  • Biological Screening : Assess bioactivity through assays similar to MRGPRX2 agonist studies ( ).

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